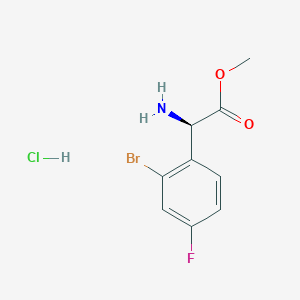

Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride, otherwise known as MBFPA, is a chemical compound with a wide range of applications in scientific research. MBFPA is a bromo-fluoro derivative of acetate that has been used as a reagent in organic synthesis, as a ligand for coordination chemistry, and as a probe in drug design and development. In addition, MBFPA has been extensively studied for its biochemical and physiological effects in the laboratory setting.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

The study of similar monofluorinated and brominated compounds includes the synthesis and structural characterization, highlighting their unique chemical properties. For instance, compounds such as 2-Amino-2-(2-fluorophenyl)acetic acid and others have been structurally characterized, revealing intricate details like planar acetate anions with a fluorophenyl group attached at specific dihedral angles and hydrogen bonding patterns. These characteristics are crucial for understanding their reactivity and potential applications in drug design and other fields (Burns & Hagaman, 1993).

Anticancer and Biological Activities

Related compounds have been synthesized and evaluated for their biological activities, including anticancer properties. For example, the synthesis of compounds with chloro and fluoro substituents has led to molecules with significant anticancer activity in vitro, showcasing the potential of these fluorinated and brominated compounds in drug development and therapeutic applications (Liu Ying-xiang, 2007).

Asymmetric Synthesis and Drug Development

The asymmetric synthesis of compounds, including those with fluorophenyl groups, plays a critical role in developing new pharmaceuticals. Such synthetic routes offer stereochemical control, enabling the creation of biologically active compounds with specific desired properties. These methods are foundational in developing new drugs with potential applications in treating various diseases (Salgado et al., 2019).

Advanced Materials and Chemical Reactions

The optimized synthesis of related compounds, including those with chlorophenyl groups, underlines the advancements in chemical synthesis techniques. These methods not only improve the yield and efficiency of chemical reactions but also enable the precise creation of compounds with specific functionalities required for materials science and nanotechnology applications (Wang Guo-hua, 2008).

Wirkmechanismus

Target of Action

Based on its structure, it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

It is known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is plausible that it may influence pathways involving aromatic compounds .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Based on its structure, it may interact with cellular components that have affinity for aromatic compounds, potentially influencing cellular processes .

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZCGWDUKHEOGA-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=C(C=C(C=C1)F)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(2-Chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2607881.png)

![N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2607882.png)

![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2607890.png)

![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2607891.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2607893.png)

![2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2607900.png)

![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)

![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)